Dibromodibenzo(b,def)chrysene-7,14-diyl bis(hydrogen sulphate)
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Overview
Description
Dibromodibenzo(b,def)chrysene-7,14-diyl bis(hydrogen sulphate) is a complex organic compound with the molecular formula C24H12Br2O8S2. It is known for its unique structure and properties, making it a valuable compound in various scientific research fields, particularly in organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibromodibenzo(b,def)chrysene-7,14-diyl bis(hydrogen sulphate) typically involves the bromination of dibenzo(b,def)chrysene followed by sulfonation. The bromination is usually carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The sulfonation step involves reacting the brominated compound with sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dibromodibenzo(b,def)chrysene-7,14-diyl bis(hydrogen sulphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dibenzo(b,def)chrysene-7,14-dione.
Reduction: Formation of dibenzo(b,def)chrysene-7,14-diol.
Substitution: Formation of various substituted dibenzo(b,def)chrysene derivatives depending on the nucleophile used.
Scientific Research Applications
Dibromodibenzo(b,def)chrysene-7,14-diyl bis(hydrogen sulphate) has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Chemistry: Utilized in various organic synthesis reactions to create complex molecular structures.
Biology and Medicine:
Mechanism of Action
The mechanism of action of dibromodibenzo(b,def)chrysene-7,14-diyl bis(hydrogen sulphate) involves its interaction with molecular targets through its bromine and sulfate groups. These functional groups enable the compound to participate in various chemical reactions, altering the electronic properties of the target molecules. The pathways involved include electron transfer and covalent bonding with nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Dibenzo(b,def)chrysene-7,14-diyl bis(hydrogen sulphate)
- Dibromoanthracene-9,10-diyl bis(hydrogen sulphate)
- Dibromopyrene-1,6-diyl bis(hydrogen sulphate)
Uniqueness
Dibromodibenzo(b,def)chrysene-7,14-diyl bis(hydrogen sulphate) is unique due to its extended conjugated system and the presence of both bromine and sulfate groups. This combination imparts distinct electronic and chemical properties, making it highly valuable in the synthesis of advanced materials and organic electronic devices .
Properties
CAS No. |
93941-72-1 |
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Molecular Formula |
C24H12Br2O8S2 |
Molecular Weight |
652.3 g/mol |
IUPAC Name |
(5,6-dibromo-19-sulfooxy-8-hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaenyl) hydrogen sulfate |
InChI |
InChI=1S/C24H12Br2O8S2/c25-18-10-9-14-13-6-7-16-19-12(11-3-1-2-4-15(11)23(16)33-35(27,28)29)5-8-17(20(13)19)24(21(14)22(18)26)34-36(30,31)32/h1-10H,(H,27,28,29)(H,30,31,32) |
InChI Key |
RBYTXDNACBPWTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2OS(=O)(=O)O)C=CC5=C6C=CC(=C(C6=C(C(=C54)C=C3)OS(=O)(=O)O)Br)Br |
Origin of Product |
United States |
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